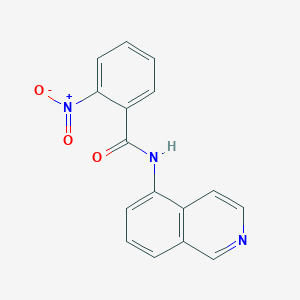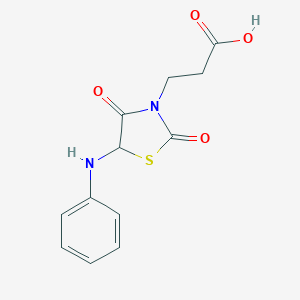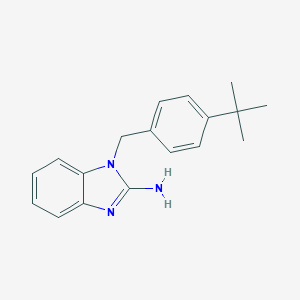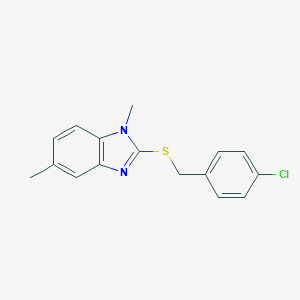
N-(5-isoquinolinyl)-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IQNB is a chemical compound that belongs to the class of nitroaromatic compounds and contains both an isoquinoline and a benzamide moiety. The chemical structure of IQNB is shown below:
科学研究应用
IQNB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of biochemistry, where IQNB has been shown to inhibit the activity of various enzymes, including poly(ADP-ribose) polymerase-1 (PARP-1) and sirtuins. PARP-1 is an enzyme involved in DNA repair, and its inhibition by IQNB has been shown to sensitize cancer cells to DNA-damaging agents, making it a potential candidate for cancer therapy. Sirtuins are a family of enzymes involved in various cellular processes, including aging and metabolism, and their inhibition by IQNB has been shown to have potential applications in the treatment of metabolic disorders such as obesity and diabetes.
作用机制
The mechanism of action of IQNB involves the covalent modification of the target enzyme by the nitro group, which forms a stable adduct with the enzyme. This modification can lead to the inhibition of the enzyme activity, as seen in the case of PARP-1 and sirtuins.
Biochemical and physiological effects:
The biochemical and physiological effects of IQNB depend on the target enzyme and the specific cellular context. Inhibition of PARP-1 by IQNB has been shown to sensitize cancer cells to DNA-damaging agents, leading to increased cell death. Inhibition of sirtuins by IQNB has been shown to affect various cellular processes, including metabolism and aging. However, the specific effects of IQNB on these processes are still under investigation.
实验室实验的优点和局限性
One of the advantages of IQNB is its high potency and specificity towards its target enzymes. This makes it a valuable tool for studying the biological functions of these enzymes and their potential applications in disease therapy. However, one of the limitations of IQNB is its potential toxicity, which can limit its use in vivo. Additionally, the covalent modification of the target enzyme by IQNB can lead to irreversible inhibition, which can complicate the interpretation of the experimental results.
未来方向
There are several future directions for the research on IQNB. One of the areas of interest is the identification of new target enzymes for IQNB and the investigation of their biological functions. Another area of interest is the development of new analogs of IQNB with improved potency and specificity towards its target enzymes. Finally, the potential applications of IQNB in disease therapy, particularly cancer and metabolic disorders, warrant further investigation.
In conclusion, IQNB is a chemical compound with significant potential applications in various fields of scientific research. Its high potency and specificity towards its target enzymes make it a valuable tool for studying the biological functions of these enzymes and their potential applications in disease therapy. However, its potential toxicity and irreversible inhibition can limit its use in vivo, and further research is needed to identify new target enzymes and develop new analogs with improved properties.
合成方法
The synthesis of IQNB involves the reaction of 5-aminoisoquinoline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group by the amino group, followed by cyclization to form the final product. The overall reaction scheme is shown below:
属性
分子式 |
C16H11N3O3 |
|---|---|
分子量 |
293.28 g/mol |
IUPAC 名称 |
N-isoquinolin-5-yl-2-nitrobenzamide |
InChI |
InChI=1S/C16H11N3O3/c20-16(13-5-1-2-7-15(13)19(21)22)18-14-6-3-4-11-10-17-9-8-12(11)14/h1-10H,(H,18,20) |
InChI 键 |
SQEGSXMNRCWOII-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide](/img/structure/B246374.png)
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B246375.png)
![N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide](/img/structure/B246379.png)
![2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone](/img/structure/B246380.png)
![2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246381.png)
![2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246382.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B246385.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B246388.png)

![10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B246392.png)
